Cas no 2137539-08-1 (rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea)

Technical Introduction: rac-1-[(1R,3S)-3-(Aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea is a chiral urea derivative featuring a cyclopentyl backbone with an aminomethyl substituent and a 2-methoxyethyl urea moiety. Its stereochemistry and functional groups make it a versatile intermediate for pharmaceutical and organic synthesis applications. The compound's structural complexity allows for selective interactions in drug discovery, particularly in targeting enzymes or receptors where chirality plays a critical role. The presence of both polar (urea, methoxy) and nonpolar (cyclopentyl) regions enhances its solubility profile, facilitating formulation development. This compound is particularly valuable for researchers exploring modulators of biological pathways requiring precise stereochemical control.
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea structure
2137539-08-1 structure
商品名:rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
CAS番号:2137539-08-1
MF:C10H21N3O2
メガワット:215.292642354965
CID:5958115
PubChem ID:165872394

rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • 2137539-08-1
    • rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
    • EN300-701552
    • インチ: 1S/C10H21N3O2/c1-15-5-4-12-10(14)13-9-3-2-8(6-9)7-11/h8-9H,2-7,11H2,1H3,(H2,12,13,14)/t8-,9+/m0/s1
    • InChIKey: GGEWGRJVUYMNSW-DTWKUNHWSA-N
    • ほほえんだ: O=C(NCCOC)N[C@@H]1CC[C@H](CN)C1

計算された属性

  • せいみつぶんしりょう: 215.16337692g/mol
  • どういたいしつりょう: 215.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 76.4Ų

rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-701552-0.5g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
0.5g
$1289.0 2025-03-12
Enamine
EN300-701552-0.1g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
0.1g
$1183.0 2025-03-12
Enamine
EN300-701552-5.0g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
5.0g
$3894.0 2025-03-12
Enamine
EN300-701552-0.25g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
0.25g
$1235.0 2025-03-12
Enamine
EN300-701552-10.0g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
10.0g
$5774.0 2025-03-12
Enamine
EN300-701552-2.5g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
2.5g
$2631.0 2025-03-12
Enamine
EN300-701552-1.0g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
1.0g
$1343.0 2025-03-12
Enamine
EN300-701552-0.05g
rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea
2137539-08-1 95.0%
0.05g
$1129.0 2025-03-12

rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea 関連文献

rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)ureaに関する追加情報

Comprehensive Overview of rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea (CAS No. 2137539-08-1)

The compound rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea (CAS No. 2137539-08-1) is a structurally unique urea derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework, featuring a cyclopentyl core with an aminomethyl substituent and a methoxyethyl side chain, makes it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications as a modulator of biological pathways, given its ability to interact with specific enzyme systems and receptors.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea aligns with this trend, as its structural complexity allows for fine-tuning of pharmacokinetic properties. The presence of both polar (urea and methoxyethyl) and non-polar (cyclopentyl) moieties enhances its solubility and bioavailability, addressing a common challenge in drug development.

The synthesis of CAS No. 2137539-08-1 involves multi-step organic reactions, often starting from cyclopentane derivatives. Key steps include the introduction of the aminomethyl group via reductive amination and the subsequent formation of the urea linkage. Researchers have optimized these protocols to improve yield and purity, making the compound more accessible for preclinical studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its chemical properties.

One of the most searched questions in scientific forums is: "What are the potential therapeutic applications of rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea?" Preliminary studies suggest its relevance in neurological disorders and metabolic diseases, owing to its ability to cross the blood-brain barrier and modulate neurotransmitter activity. Additionally, its urea moiety is known to participate in hydrogen bonding, which could be exploited for designing enzyme inhibitors.

From an SEO perspective, terms like "buy rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea" and "CAS 2137539-08-1 supplier" are frequently queried, reflecting the commercial interest in this compound. However, it is crucial to emphasize that its use is strictly for research purposes, and proper regulatory guidelines must be followed. The compound's stability under various pH conditions and its compatibility with common solvents are also topics of interest for laboratory professionals.

In conclusion, rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(2-methoxyethyl)urea represents a fascinating area of study at the intersection of chemistry and biology. Its versatile structure and potential applications make it a valuable asset for researchers exploring next-generation therapeutics. As the scientific community continues to unravel its mechanisms of action, this compound is poised to play a pivotal role in advancing drug discovery and personalized medicine.

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